BenchChemオンラインストアへようこそ!

Latarcin 7

Antimicrobial peptide MIC latarcin family comparison

Latarcin 7 (Ltc7) is a 34-residue, linear, cationic antimicrobial peptide (AMP) identified from the venom of the Central Asian ant spider Lachesana tarabaevi. It belongs to the latarcin family of seven membrane-active peptides that adopt amphipathic α-helical conformations in lipid environments and act via a 'carpet-like' membrane destabilization mechanism.

Molecular Formula
Molecular Weight
Cat. No. B1576212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatarcin 7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Latarcin 7 Procurement Guide: Spider Venom Peptide for Membrane Biophysics and Rational Engineering Studies


Latarcin 7 (Ltc7) is a 34-residue, linear, cationic antimicrobial peptide (AMP) identified from the venom of the Central Asian ant spider Lachesana tarabaevi [1]. It belongs to the latarcin family of seven membrane-active peptides that adopt amphipathic α-helical conformations in lipid environments and act via a 'carpet-like' membrane destabilization mechanism [1][2]. Within the latarcin family, Ltc7, together with Ltc6a, belongs to the longest peptides and exhibits a functionally distinct profile: while most latarcins (Ltc1–Ltc5) display potent, broad-spectrum antimicrobial activity, Ltc7 shows minimal direct antibacterial action but retains pronounced membrane-perturbing capacity on model lipid bilayers [2][3]. This functional divergence makes Ltc7 a valuable tool compound for dissecting structure–activity relationships governing membrane perturbation versus antimicrobial selectivity, and for rational engineering studies aimed at modifying the activity spectrum of cytolytic peptides [4].

Why Latarcin 7 Cannot Be Substituted with Other Latarcins in Membrane Studies


The seven latarcin peptides, though sharing a common origin in L. tarabaevi venom, exhibit fundamentally divergent functional profiles that preclude interchangeable use in research settings [1]. Ltc7 and Ltc6a are uniquely classified as peptides that 'do not show much antimicrobial action but can nonetheless perturb model bilayers,' in contrast to Ltc1, Ltc3a, Ltc4a, and Ltc5a, which are 'efficient and selective in killing bacteria but without causing significant bilayer disturbance,' and Ltc2a, which is 'the most aggressive of all' and indiscriminately permeabilizes both natural and artificial membranes [1]. Substituting Ltc7 with a potent antimicrobial latarcin (e.g., Ltc1 or Ltc2a) would fundamentally alter the experimental outcome, as Ltc7's value lies specifically in its decoupling of membrane perturbation from antimicrobial killing — a property that enables its use as a baseline control for selectivity engineering and as a model for studying membrane activity without confounding bactericidal effects [1][2].

Latarcin 7 Quantitative Differentiation Evidence: Head-to-Head Comparisons Across the Latarcin Family


Minimal Antimicrobial Activity (MIC >70 µM) vs. Potent Latarcins Ltc1 and Ltc2a (MIC 0.4–1.0 µM)

Latarcin 7 is classified as antimicrobial-inactive ('−' in the MIC summary) across all tested bacterial strains, in stark contrast to the highly active latarcins such as Ltc1 (MIC 0.5–4.1 µM) and Ltc2a (MIC 0.4–6.7 µM) [1][2]. Across five bacterial strains (E. coli DH5α and MH1, P. aeruginosa PAO1, A. globiformis, B. subtilis), Ltc7 consistently shows MIC values >70 µM, representing at least a 70- to 175-fold lower potency than Ltc1 and Ltc2a against the most susceptible organisms [2]. This near-complete absence of antimicrobial killing, despite retained membrane-perturbing activity (see Evidence Item on vesicle leakage), marks Ltc7 as a critical negative-control compound for dissecting the molecular determinants that separate membrane binding from bactericidal activity [1].

Antimicrobial peptide MIC latarcin family comparison structure–activity relationship

High Vesicle Leakage Activity (54%) Despite Negligible Antimicrobial Action — A Unique Decoupling from Potent Latarcins

In a fluorescence-based vesicle leakage assay using POPC/POPG (1/1) liposomes at a peptide-to-lipid ratio of 1:50, Ltc7 elicited 54% dye leakage, ranking second only to the highly aggressive Ltc2a (77%) among all seven latarcins [1]. This level of membrane perturbation is comparable to that of Ltc6a (46%) but stands in marked contrast to Ltc1 (7%), Ltc4a (22%), Ltc3a (20%), and Ltc5 (4%) [1]. The critical differentiation is that Ltc7's potent membrane leakage activity occurs in the near-total absence of antimicrobial killing (MIC >70 µM, classified as 'inactive'), whereas Ltc2a's high leakage activity (77%) is coupled with equally high antimicrobial potency (MIC 0.4–6.7 µM, classified as '+++') [1]. This functional decoupling is not observed in any other latarcin family member.

Membrane permeabilization vesicle leakage assay latarcin family fluorescence spectroscopy

Lowest Hemolytic Activity in the Latarcin Family (2% Hemolysis at 256 µg/mL) vs. Ltc2a (36%) and Ltc1 (100%)

Ltc7 exhibits the lowest hemolytic activity of all seven latarcin peptides when tested at 256 µg/mL against human red blood cells, with only 2% hemolysis observed [1]. This contrasts with Ltc1 (100% hemolysis), Ltc2a (36%), Ltc5 (27%), Ltc3a (16%), Ltc4a (12%), and even the closest functional analog Ltc6a (3%) [1]. In the original Kozlov et al. (2006) characterization using rabbit erythrocytes, Ltc7 required >120 µM to achieve 20% lysis — a threshold identical to Ltc3a, Ltc3b, Ltc4a, Ltc4b, and Ltc6a, but with Ltc7 notably being the only peptide in this low-hemolysis group that also lacks antimicrobial activity [2]. This minimal hemolytic profile, combined with negligible antibacterial action, positions Ltc7 as an exceptionally clean background for engineering studies where elimination of both antibacterial and hemolytic activities is a prerequisite for introducing new selective functionalities [3].

Hemolysis therapeutic index selectivity latarcin family cytotoxicity screening

High Helicity (89%) and Surface-Bound Orientation in Lipid Bilayers vs. Tilted Ltc2a (81%, Tilted) and Aggregated Ltc6a (65%, Aggregated)

Circular dichroism (CD) spectroscopy in DMPC/DMPG (7/3) vesicles at a peptide-to-lipid ratio of 1:50 revealed that Ltc7 adopts an α-helical content of 89%, among the highest in the latarcin family [1]. Only Ltc4a (94%) shows higher helicity [1]. Solid-state 15N-NMR further demonstrated that Ltc7 lies flat on the membrane surface (chemical shift ~70 ppm), a 'surface-bound' orientation shared with Ltc1 and Ltc5 [1]. This orientation profile differs fundamentally from Ltc2a, which adopts a distinctly tilted helix (chemical shift 131 ppm, tilt angle ~30–40°), and from Ltc6a, the closest functional analog of Ltc7, which aggregates on the membrane surface (OCD showing β-sheet aggregation) [1]. The 31P-NMR data further indicated that Ltc7, along with Ltc6a, causes a large orientational spread of disordered lipids, confirming significant bilayer perturbation despite the surface-bound orientation [1]. Thus, Ltc7 offers a defined structural state (highly helical, surface-bound, non-aggregating) for biophysical studies that Ltc6a cannot provide due to its aggregation tendency.

Circular dichroism solid-state NMR helix orientation membrane biophysics latarcin structure

Validated Mutagenesis Template: Elimination of Hemolytic Activity Through N-Terminal Engineering Demonstrated Specifically in Latarcins

Polyansky et al. (2009) demonstrated that rational mutations in the N-terminal amphipathic helix of latarcins could eliminate hemolytic activity while preserving antimicrobial effects, using the latarcin family as a case study [1]. A parameter related to the hydrophobicity of the N-terminal region was proposed as a predictor of hemolytic propensity across α-helical AMPs [1]. While this study did not engineer Ltc7 specifically, it established the latarcin family — including Ltc7 — as a validated template system for selectivity engineering [1]. Ltc7's unique position as a latarcin with near-zero hemolysis (2%) and near-zero antimicrobial activity (MIC >70 µM) makes it an especially informative scaffold: any gain-of-function mutation can be directly attributed to the engineered modification without interference from residual background activity, a clean-slate advantage not offered by the already-active Ltc1, Ltc2a, or Ltc5 [1][2].

Rational peptide engineering N-terminal amphipathic helix hemolysis elimination mutagenesis latarcin scaffold

Bilayer-Disrupting Capacity: Disordered Lipid Orientation (31P-NMR) Shared Only with Ltc6a Among Latarcins

Solid-state 31P-NMR of oriented DMPC/DMPG (7/3) bilayers revealed that most latarcins are accompanied by a high proportion of well-oriented lipids, indicating preservation of lamellar bilayer integrity. However, Ltc6a and Ltc7 display a large orientational spread of disordered lipids, suggesting that these long peptides can disturb the lamellar bilayer considerably [1]. This stands in contrast to Ltc2a, which causes a distinct second 31P peak around 20 ppm indicative of phase segregation of anionic DMPG clustering around the peptide, rather than generalized bilayer disruption [1]. Ltc1, Ltc4a, and Ltc5 maintain well-oriented lipids with minimal perturbation signatures [1]. The shared bilayer-disordering phenotype between Ltc7 and Ltc6a, despite their divergent aggregation behavior (Ltc7: helical and surface-bound; Ltc6a: aggregated/β-sheet), points to sequence length and charge distribution as key determinants of this disruptive capacity, independent of peptide aggregation state.

31P-NMR lipid bilayer disruption lamellar disorder membrane biophysics latarcin mechanism

Latarcin 7 Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Negative Control for Antimicrobial Selectivity Screening of Membrane-Active Peptides

Ltc7 serves as an ideal negative control in antimicrobial susceptibility screening panels for membrane-active peptide libraries. With MIC >70 µM against all tested Gram-positive and Gram-negative bacteria (classified as inactive), yet with 54% vesicle leakage activity, Ltc7 provides a benchmark for the zero-antimicrobial-activity/high-membrane-binding phenotype [1][2]. This enables researchers to calibrate assay thresholds and distinguish genuine antimicrobial hits from peptides that merely bind membranes without killing. The nearest functional analog, Ltc6a (MIC >70 µM, 46% leakage), aggregates on membranes, introducing confounding structural heterogeneity that Ltc7 avoids [1].

Blank-Slate Scaffold for Rational Gain-of-Function Engineering of Cytolytic Peptides

Ltc7's combination of near-zero hemolysis (2% at 256 µg/mL) and absent antimicrobial activity (MIC >70 µM) provides a functionally silent starting scaffold for rational mutagenesis studies [1][2]. Building on the validated latarcin engineering framework established by Polyansky et al. (2009), in which N-terminal amphipathic helix modifications of latarcins successfully eliminated hemolytic activity while preserving antimicrobial function, Ltc7 offers the inverse opportunity: introducing antimicrobial activity into a non-hemolytic, non-antimicrobial background [3]. Any observed gain in antimicrobial potency can be directly attributed to the engineered modification without confounding background activity — a clean-slate advantage unavailable with the already highly active Ltc1, Ltc2a, or Ltc5 [1].

Biophysical Model System for Studying Surface-Bound Bilayer Disruption Mechanisms

Ltc7 is uniquely suited for biophysical studies of how a surface-bound (non-tilted, non-transmembrane) amphipathic helix can nonetheless disorder lipid bilayers, as demonstrated by 31P-NMR showing extensive lamellar disruption despite a flat surface orientation (15N-NMR ~70 ppm) [1]. This contrasts with the tilted, membrane-inserting Ltc2a and the β-sheet-aggregating Ltc6a, making Ltc7 the only latarcin that combines surface-bound orientation, high α-helicity (89%), and bilayer-disordering capacity in a monomeric, structurally defined state [1]. This scenario is directly relevant for solid-state NMR, oriented CD, and fluorescence-based membrane biophysics requiring reproducible, homogeneous peptide–lipid samples.

Reference Compound for Structure–Activity Relationship (SAR) Studies in Spider Venom Peptide Libraries

As one of the seven latarcins systematically characterized by CD, OCD, solid-state 15N/31P-NMR, vesicle leakage, antimicrobial assays, and hemolysis testing — the most comprehensively biophysically profiled spider venom AMP family to date — Ltc7 provides a fully characterized reference data point for SAR studies [1]. Its defined sequence length (34 residues), high purity availability (>97% by HPLC from commercial vendors), and complete biophysical dataset enable its use as a calibration standard when screening novel spider venom-derived or synthetic AMP libraries against the full latarcin functional spectrum [1][2].

Quote Request

Request a Quote for Latarcin 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.